molecular formula C10H12O2S2 B14362556 Methyl 3-(phenyldisulfanyl)propanoate CAS No. 91625-12-6

Methyl 3-(phenyldisulfanyl)propanoate

Cat. No.: B14362556
CAS No.: 91625-12-6
M. Wt: 228.3 g/mol
InChI Key: LOLZHEHUIZAFSB-UHFFFAOYSA-N
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Description

Methyl 3-(phenyldisulfanyl)propanoate: is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of methyl 3-(phenyldisulfanyl)propanoate involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can then participate in various biochemical pathways. This property makes it useful in studying redox biology and developing redox-active drugs .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(phenylthio)propanoate: Similar structure but with a single sulfur atom instead of a disulfide bond.

    Ethyl 3-(phenyldisulfanyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(phenylsulfonyl)propanoate: Contains a sulfone group instead of a disulfide bond.

Uniqueness: : Methyl 3-(phenyldisulfanyl)propanoate is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in applications requiring redox modulation, unlike its analogs which may not have the same redox activity .

Properties

CAS No.

91625-12-6

Molecular Formula

C10H12O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

methyl 3-(phenyldisulfanyl)propanoate

InChI

InChI=1S/C10H12O2S2/c1-12-10(11)7-8-13-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

LOLZHEHUIZAFSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSSC1=CC=CC=C1

Origin of Product

United States

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